3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a phenyl ring and substituted with a chlorophenyl group
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide typically involves the cyclization of 2-aminophenol with 3-chloropropionyl chloride, followed by further reactions to introduce the chlorophenyl and phenyl groups . The reaction conditions often require the use of polyphosphoric acid (PPA) as a cyclization agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzoxazole derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13ClN2O2 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-6-13(7-10-15)19-17-12-14(8-11-18(17)23-25-19)20(24)22-16-4-2-1-3-5-16/h1-12H,(H,22,24) |
InChI Key |
AFVAIFLJFFYZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.